molecular formula C7H14O3 B7939724 Ethyl 2-(hydroxymethyl)butanoate

Ethyl 2-(hydroxymethyl)butanoate

Cat. No. B7939724
M. Wt: 146.18 g/mol
InChI Key: TWLWLMUHNWWUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(hydroxymethyl)butanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(hydroxymethyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxymethyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fragrance Material Review : Ethyl 2-(hydroxymethyl)butanoate, as part of branched chain saturated alcohols, is reviewed for its toxicological and dermatological properties when used as a fragrance ingredient. The review includes detailed summaries of relevant toxicology and dermatology papers related to this fragrance ingredient (Mcginty, Letizia, & Api, 2010).

  • Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) : Research shows that from cell-free PHB or dried cells of Alcaligenes eutrophus H 16, enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates are obtained. This depolymerization is significant for the production of materials derived from 3-hydroxy-butyric acid, a key structural element related to Ethyl 2-(hydroxymethyl)butanoate (Seebach & Züger, 1982).

  • Odor Thresholds of Branched Esters : This study focuses on the odor thresholds of branched esters, including Ethyl 2-(hydroxymethyl)butanoate. The findings indicate that branched esters generally have much lower odor thresholds than their straight-chain counterparts, which is crucial for understanding their applications in flavor and fragrance industries (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

  • Synthesis of Complex Organic Compounds : Ethyl 2-(hydroxymethyl)butanoate is involved in the synthesis of various organic compounds, like Spir[4.4]ononane-1,6-dione and other complex molecules. This showcases its role in the field of organic chemistry and pharmaceuticals (Wang Jun, 2010).

properties

IUPAC Name

ethyl 2-(hydroxymethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLWLMUHNWWUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxymethyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.